molecular formula C14H15Li B14231225 lithium;1-cyclopentylinden-1-ide CAS No. 433330-95-1

lithium;1-cyclopentylinden-1-ide

Cat. No.: B14231225
CAS No.: 433330-95-1
M. Wt: 190.2 g/mol
InChI Key: RNWAFPRAPIHQHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;1-cyclopentylinden-1-ide is an organolithium compound that features a lithium atom bonded to a cyclopentylinden-1-ide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1-cyclopentylinden-1-ide typically involves the reaction of cyclopentylinden-1-ide with a lithium reagent. One common method is the deprotonation of cyclopentylinden-1-ide using a strong base such as butyllithium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction can be represented as follows:

Cyclopentylinden-1-ide+ButyllithiumThis compound+Butane\text{Cyclopentylinden-1-ide} + \text{Butyllithium} \rightarrow \text{this compound} + \text{Butane} Cyclopentylinden-1-ide+Butyllithium→this compound+Butane

Industrial Production Methods

Industrial production of this compound may involve large-scale deprotonation reactions using automated systems to ensure consistency and purity. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial to achieve high yields and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Lithium;1-cyclopentylinden-1-ide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopentylinden-1-ide derivatives.

    Reduction: It can be reduced to form lithium hydride and cyclopentylinden-1-ide.

    Substitution: The lithium atom can be substituted with other electrophiles to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylinden-1-ide oxides, while substitution reactions can produce a variety of cyclopentylinden-1-ide derivatives.

Scientific Research Applications

Lithium;1-cyclopentylinden-1-ide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: this compound is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of lithium;1-cyclopentylinden-1-ide involves the interaction of the lithium atom with various molecular targets. The lithium atom can act as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. The cyclopentylinden-1-ide moiety can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Similar Compounds

    Lithium cyclopentadienide: Another organolithium compound with similar reactivity but different structural features.

    Sodium cyclopentadienide: Similar to lithium cyclopentadienide but with sodium instead of lithium.

    Potassium cyclopentadienide: Similar to lithium cyclopentadienide but with potassium instead of lithium.

Uniqueness

Lithium;1-cyclopentylinden-1-ide is unique due to the presence of the cyclopentylinden-1-ide moiety, which imparts distinct chemical properties and reactivity compared to other cyclopentadienide derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Properties

CAS No.

433330-95-1

Molecular Formula

C14H15Li

Molecular Weight

190.2 g/mol

IUPAC Name

lithium;1-cyclopentylinden-1-ide

InChI

InChI=1S/C14H15.Li/c1-2-6-11(5-1)14-10-9-12-7-3-4-8-13(12)14;/h3-4,7-11H,1-2,5-6H2;/q-1;+1

InChI Key

RNWAFPRAPIHQHI-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1CCC(C1)[C-]2C=CC3=CC=CC=C23

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.